molecular formula C18H13N3O B5379858 2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B5379858
M. Wt: 287.3 g/mol
InChI Key: ARSMGRZKAYPZMA-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a bicyclic heterocyclic compound featuring fused pyrazole and pyridine rings. The substitution of phenyl groups at positions 2 and 4 enhances its structural rigidity and hydrophobic interactions, making it a promising scaffold in medicinal chemistry.

Properties

IUPAC Name

2,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-12-19-17(16)20-21(18)14-9-5-2-6-10-14/h1-12H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSMGRZKAYPZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331770
Record name 2,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23876-74-6
Record name 2,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoroacetic acid, which facilitates the formation of the pyrazolo[3,4-b]pyridine core. The reaction conditions are mild, and the process is efficient, yielding the desired product in good quantities .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares substituents, molecular weights, and key physicochemical properties of analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
2,4-Diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (Target) Phenyl (2,4) C18H13N3O ~287.32 (calc.) High hydrophobicity; potential for π-π interactions.
4-(3-Nitrophenyl)-2-phenyl analog 3-Nitrophenyl (4), Phenyl (2) C18H12N4O3 332.32 Increased polarity due to nitro group; may reduce membrane permeability.
1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one 3-Chlorophenyl (1) C12H8ClN3O 245.67 Electronegative Cl enhances lipophilicity; possible halogen bonding.
2-(2,6-Dichlorobenzyl)-1-phenyl analog 2,6-Dichlorobenzyl (2), Phenyl (1) C19H13Cl2N3O 370.23 High lipophilicity; discontinued, suggesting synthesis/stability challenges.
2-Methyl-6-(2-thienyl) analog Methyl (2), Thienyl (6) C11H9N3OS 231.27 Thienyl introduces sulfur; moderate solubility in organic solvents.

Key Research Findings

Substituent Effects :

  • Nitro groups (e.g., 4-(3-nitrophenyl) analog ) increase polarity but reduce bioavailability.
  • Chlorine substitutions (e.g., 3-chlorophenyl ) enhance lipophilicity and binding to hydrophobic targets.
  • Thienyl groups (e.g., 2-methyl-6-(2-thienyl) analog ) introduce sulfur-based electronic effects, altering solubility.

Medicinal Chemistry Potential: The diphenyl substitution in the target compound balances hydrophobicity and rigidity, making it suitable for optimizing kinase or protease inhibitors.

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